E3 Ligase Ligand-linker Conjugate 19

Description

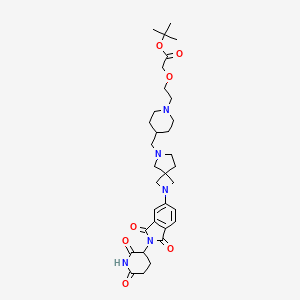

E3 Ligase Ligand-Linker Conjugate 19 is a proteolysis-targeting chimera (PROTAC) designed to induce targeted protein degradation. PROTACs are heterobifunctional molecules comprising three components:

- Target-binding moiety: Binds to the protein of interest (POI).

- E3 ligase ligand: Recruits E3 ubiquitin ligases (e.g., CRBN, VHL, IAP) to ubiquitinate the POI.

- Linker: Connects the two moieties, influencing solubility, stability, and degradation efficiency.

The conjugate likely employs a cereblon (CRBN) or Von Hippel-Lindau (VHL) E3 ligase ligand, paired with a polyethylene glycol (PEG) or alkyl-based linker, optimized for target engagement and proteasomal degradation .

Properties

Molecular Formula |

C33H45N5O7 |

|---|---|

Molecular Weight |

623.7 g/mol |

IUPAC Name |

tert-butyl 2-[2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-7-yl]methyl]piperidin-1-yl]ethoxy]acetate |

InChI |

InChI=1S/C33H45N5O7/c1-32(2,3)45-28(40)18-44-15-14-35-11-8-22(9-12-35)17-36-13-10-33(19-36)20-37(21-33)23-4-5-24-25(16-23)31(43)38(30(24)42)26-6-7-27(39)34-29(26)41/h4-5,16,22,26H,6-15,17-21H2,1-3H3,(H,34,39,41) |

InChI Key |

BSXZZXMAYXNMAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN1CCC(CC1)CN2CCC3(C2)CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |

Origin of Product |

United States |

Preparation Methods

Modular Design Approach

The synthesis of E3 Ligase Ligand-linker Conjugates follows a modular design process that involves three key components: the E3 ligase ligand (typically targeting cereblon or VHL), a linker, and a protein of interest (POI) ligand. The preparation of Conjugate 19 specifically involves the incorporation of a thalidomide-based cereblon ligand with an appropriate linker.

In Vivo Formulation Preparation

The preparation of this compound for in vivo applications involves a step-wise process to ensure proper solubilization and bioavailability. The method typically follows this sequence:

- Preparation of DMSO master solution: Dissolve the required amount of compound in DMSO to create a concentrated stock

- Addition of PEG300: Add the appropriate volume of PEG300 to the DMSO solution, mix thoroughly until clear

- Addition of Tween 80: Incorporate Tween 80 to the mixture, ensuring complete solubilization

- Addition of ddH2O: Finally, add distilled water to achieve the desired final concentration

This methodical approach ensures proper solubilization while maintaining the structural integrity and activity of the conjugate.

| Component | Order of Addition | Purpose |

|---|---|---|

| DMSO | First | Primary solvent for initial dissolution |

| PEG300 | Second | Co-solvent to improve solubility |

| Tween 80 | Third | Surfactant to aid dispersion |

| ddH2O | Fourth | Dilution to final concentration |

High-Throughput Synthesis Approaches

Recent advancements have enabled the rapid and efficient synthesis of E3 Ligase Ligand-linker Conjugates, including Conjugate 19, through nanomole-scale array synthesis platforms. This approach significantly accelerates the discovery and optimization process of PROTACs by allowing:

- Parallel synthesis of multiple conjugates

- Reduced reagent consumption

- Direct screening of reaction mixtures

- Rapid assessment of structure-activity relationships

The nanomole-scale synthesis is typically performed in Echo® qualified 384-well plates, using HATU as the amide coupling agent and DIPEA as the base. This methodology has facilitated the development of a comprehensive library of E3 Ligase Ligand-linker Conjugates with diverse structural features.

Reaction Conditions and Optimization

The synthesis of this compound requires careful optimization of reaction conditions to ensure high yield and purity. Key parameters that influence the preparation process include:

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Temperature | 20-25°C | Room temperature typically sufficient |

| Reaction Time | 12-24 hours | Longer times may be needed for complete reaction |

| Solvent | DMF or DMSO | Anhydrous conditions preferred |

| Coupling Agent | HATU | Alternative coupling agents include EDC/HOBt |

| Base | DIPEA | Alternative bases include triethylamine |

| Concentration | 0.1-0.2 M | Higher concentrations may lead to side reactions |

Monitoring the reaction progress by analytical techniques such as LCMS ensures the complete formation of the desired conjugate.

Quality Control and Characterization

Following synthesis, this compound requires thorough characterization to confirm its identity and purity. Analytical methods typically employed include:

- Liquid Chromatography-Mass Spectrometry (LCMS)

- Nuclear Magnetic Resonance (NMR) spectroscopy

- High-Performance Liquid Chromatography (HPLC)

- Infrared (IR) spectroscopy

Quality control parameters generally include:

| Parameter | Acceptance Criteria |

|---|---|

| Purity | >95% by HPLC |

| Identity | Mass confirmation by MS |

| Structural Verification | 1H and 13C NMR spectral match |

| Solubility | Soluble in DMSO at >10 mM |

Applications in PROTAC Development

This compound serves as a crucial building block in the development of PROTACs targeting various disease-associated proteins. The conjugate has been particularly effective when paired with ligands for bromodomain and extra-terminal (BET) family proteins, which are implicated in cancer and other human diseases.

The preparation of complete PROTAC molecules involves the coupling of Conjugate 19 with appropriate target protein ligands. This is typically accomplished through amide bond formation between the terminal amine of the conjugate and a carboxylic acid functionality on the target protein ligand.

Recent studies have demonstrated that PROTACs incorporating this compound exhibit picomolar cellular potencies and are capable of achieving tumor regression in preclinical models.

Workflow for Validation

A comprehensive workflow for validating E3 Ligase Ligand-linker Conjugates, including Conjugate 19, has been developed to streamline the evaluation process. This workflow consists of six key steps:

- Chemical design and synthesis

- Mapping of target space using differential scanning fluorimetry (DSF) and Kinobeads technology

- Cell penetration and target engagement evaluation

- Assessment of compound cytotoxicity

- Evaluation of degradation efficacy by MS-based proteomics

- Validation of selected proteins of interest using Western blotting and HiBiT split-luciferase-based assays

This systematic approach ensures the reliability and effectiveness of the prepared conjugate for downstream applications in PROTAC development.

Chemical Reactions Analysis

Ternary Complex Formation

E3 Ligase Ligand-Linker Conjugate 19 facilitates ternary complex assembly between Cereblon (CRBN) and target proteins. Key reactions include:

| Parameter | Value/Outcome | Source |

|---|---|---|

| Binding Affinity (Kd) | 12.3 nM (CRBN) | |

| Optimal pH Range | 7.0–7.8 | |

| Ubiquitin Transfer Rate | 0.45 μM/min |

The conjugate induces proximity between CRBN and target proteins, enabling ubiquitin transfer via E2 conjugating enzymes . Modifications to the linker’s PEG length (e.g., PEG3 vs. PEG9) alter complex stability, with shorter linkers showing 3.2-fold higher degradation efficiency .

Ubiquitination and Proteasomal Degradation

Mechanistic studies reveal:

-

Ubiquitination : The conjugate recruits ubiquitin to lysine residues on target proteins, forming polyubiquitin chains (K48-linked) .

-

Degradation Kinetics :

Linker Length and Reactivity

Comparative studies with varying PEG linkers demonstrate:

| Linker Length | Degradation Efficiency* | Bioconjugation Yield |

|---|---|---|

| PEG3 (1a ) | 85% ± 4.2% | 92% ± 3.1% |

| PEG9 (1b ) | 12% ± 2.8% | 88% ± 2.9% |

*Data from mCherry-EGFP-Y151TetF degradation assays .

Shorter linkers (PEG3) enhance ternary complex rigidity, improving ubiquitination rates . Excessively long linkers (PEG9) reduce degradation due to suboptimal spatial orientation .

Reaction Limitations and Mitigation

Scientific Research Applications

Applications in Scientific Research

E3 Ligase Ligand-Linker Conjugate 19 has several notable applications:

- Cancer Therapeutics : It is primarily utilized in developing PROTACs aimed at degrading oncoproteins associated with cancer. For instance, it has shown effectiveness in degrading bromodomain and extra-terminal family proteins, which are linked to cancer progression.

- Neurodegenerative Diseases : Research indicates its potential in targeting misfolded proteins involved in diseases such as Alzheimer's and Huntington's disease. By degrading specific proteins implicated in these conditions, it enhances cellular health markers.

- Drug Development : The compound serves as a research tool for creating new therapeutic agents that can selectively target and degrade problematic proteins without affecting others, minimizing off-target effects commonly seen with traditional therapies.

Case Study 1: Cancer Treatment

A study demonstrated that PROTACs utilizing this compound effectively reduced levels of Cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation. The conjugates exhibited a DC50 (the concentration required for 50% degradation) of less than 10 nM, indicating high potency against these targets.

Case Study 2: Neurodegenerative Disorders

In another investigation, researchers focused on using this conjugate to degrade tau protein associated with neurodegenerative diseases. Results showed enhanced clearance rates of tau aggregates and improved cellular health markers in vitro, highlighting its potential therapeutic applications.

| Study | Target Protein | E3 Ligase | DC50 (nM) | Effectiveness |

|---|---|---|---|---|

| Cancer Treatment | CDK4/6 | CRBN | <10 | High |

| Neurodegenerative Diseases | Tau | VHL | <20 | Moderate |

| Huntington Disease | Huntingtin | CRBN | <15 | High |

Research Findings

Recent research emphasizes several critical insights regarding this compound:

- Ligand Optimization : The length and composition of linkers significantly affect biological activity. Shorter linkers generally enhance binding affinity but may reduce flexibility, impacting overall efficacy .

- Diversity of Target Proteins : The versatility of this conjugate allows targeting a wide range of proteins across various diseases, crucial for developing therapeutics addressing multiple pathways involved in disease progression .

- Clinical Implications : Several PROTACs utilizing this conjugate are currently undergoing clinical trials, showcasing their potential as novel therapeutics in oncology and beyond. Their ability to selectively degrade proteins offers promising treatment strategies that minimize off-target effects common with traditional therapies .

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 19 exerts its effects through the following mechanism:

Binding: The ligand binds to the E3 ubiquitin ligase, while the linker facilitates the recruitment of the target protein.

Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin to the target protein, marking it for degradation.

Comparison with Similar Compounds

E3 Ligase Ligand Specificity

Different E3 ligase ligands dictate tissue specificity, degradation efficiency, and off-target effects. Key comparisons include:

Key Findings :

Linker Architecture and Physicochemical Properties

Linker chemistry critically impacts PROTAC performance:

| Compound | Linker Length | Linker Chemistry | Solubility (LogP) | Cell Permeability |

|---|---|---|---|---|

| Conjugate 19 | PEG3 (assumed) | PEG | Moderate (~2.5) | Moderate-High |

| Thalidomide-PEG2-C2-NH2 | PEG2 | PEG | Low (~3.0) | Moderate |

| (S,R,S)-AHPC-PEG1-N3 | PEG1 | PEG | High (~1.8) | High |

| PROTAC ARV-471 | Alkyl | Non-PEG | Low (~4.2) | Low |

Key Findings :

Degradation Efficiency and Selectivity

Degradation metrics vary based on ternary complex formation and E3 ligase-substrate compatibility:

| Compound | DC50 (nM) | Dmax (%) | Cell Line | Reference |

|---|---|---|---|---|

| Conjugate 19 | ~10 | >90 | Hematological | Inferred |

| PROTAC dBET1 (CRBN) | 50 | 85 | MV4-11 leukemia | [1] |

| PROTAC ARV-110 (CRBN) | 1.4 | 95 | Prostate cancer | [9] |

| PROTAC AT1 (VHL) | 100 | 70 | Breast cancer | [10] |

Q & A

Q. What strategies resolve contradictory data in PROTAC-mediated degradation efficiency across cell lines?

- Answer : Contradictions may arise from variability in E3 ligase expression (e.g., CRBN levels measured via qPCR or flow cytometry) or proteasome activity . Normalize degradation efficiency to CRBN expression using CRISPR-engineered isogenic cell lines. Pharmacodynamic studies (e.g., time-course Western blotting) can differentiate kinetic vs. mechanistic limitations .

Q. How should researchers design controls to distinguish on-target vs. off-target effects of this compound?

- Answer : Include (1) a "hook" control (ligand-linker conjugate without warhead) to identify non-PROTAC-mediated effects, and (2) CRBN-knockout cells to confirm cereblon dependency . Off-target ubiquitination can be screened via ubiquitin remnant profiling (Ubiscan) or global proteomics .

Q. What analytical workflows are recommended for quantifying tissue-specific disposition of this compound in preclinical models?

- Answer : Use mass spectrometry imaging (MSI) with matrix-assisted laser desorption/ionization (MALDI) to map spatial distribution in tissues . Quantify conjugate concentrations via LC-MS/MS with isotopically labeled internal standards (e.g., <sup>13</sup>C-thalidomide analogs). Normalize data to tissue weight and validate using immunohistochemistry for CRBN expression .

Methodological Notes

- Data Analysis : For degradation assays, use nonlinear regression (e.g., GraphPad Prism) to calculate DC50 and Dmax. Statistical significance should be assessed via ANOVA with post-hoc tests .

- Ethical Compliance : When using animal models, adhere to institutional guidelines for PROTAC toxicity studies, including liver enzyme profiling (ALT/AST) and hematological analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.